4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride

Solubility Salt Selection Formulation

4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride (CAS 1036874-79-9), also referred to as AMPC dihydrochloride, is the dihydrochloride salt form of a 4-(4-aminophenoxy)picolinamide scaffold (free base CAS 284462-37-9). It belongs to the class of diaryl ether-substituted pyridine-2-carboxamides and serves as a critical penultimate intermediate in the industrial synthesis of the multikinase inhibitor Sorafenib.

Molecular Formula C13H15Cl2N3O2
Molecular Weight 316.18 g/mol
CAS No. 1036874-79-9
Cat. No. B1525980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride
CAS1036874-79-9
Molecular FormulaC13H15Cl2N3O2
Molecular Weight316.18 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N.Cl.Cl
InChIInChI=1S/C13H13N3O2.2ClH/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10;;/h2-8H,14H2,1H3,(H,15,17);2*1H
InChIKeyUVHIFUDHRHLAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide Dihydrochloride (CAS 1036874-79-9): Procurement-Relevant Identity, Class, and Physicochemical Profile


4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride (CAS 1036874-79-9), also referred to as AMPC dihydrochloride, is the dihydrochloride salt form of a 4-(4-aminophenoxy)picolinamide scaffold (free base CAS 284462-37-9). It belongs to the class of diaryl ether-substituted pyridine-2-carboxamides and serves as a critical penultimate intermediate in the industrial synthesis of the multikinase inhibitor Sorafenib [1]. The dihydrochloride salt (MF: C₁₃H₁₅Cl₂N₃O₂, MW: 316.18 g/mol) is typically supplied at ≥95% purity as a solid stored at 2–8°C, and is structurally distinct from the free base, the Regorafenib intermediate (4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, CAS 757251-39-1), and the earlier-stage intermediate 4-chloro-N-methylpyridine-2-carboxamide (CAS 220000-87-3) [2].

Why Generic Interchange of 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide Dihydrochloride with Free Base or Regorafenib Intermediate Is Scientifically Unjustified


The dihydrochloride salt (1036874-79-9), the free base (284462-37-9), and the Regorafenib intermediate (757251-39-1) are not functionally interchangeable despite sharing the 4-(4-aminophenoxy)picolinamide core. The dihydrochloride salt confers aqueous solubility (~0.2% w/v at 20°C) that the free base lacks (practically insoluble in water; only slightly soluble in DMSO and methanol) [1]. The free base has a measured logP of ~0.9 at pH 7, consistent with Lipinski Rule-of-Five compliance, while the Regorafenib analog carries a 3-fluoro substituent that increases molecular weight (261.25 vs. 243.26 g/mol free base) and alters electronic properties, directly impacting its reactivity in the final urea-coupling step of Regorafenib synthesis [2]. Furthermore, only the 4-(4-aminophenoxy) scaffold—specifically its carboxylic acid-modified derivative—has been validated as a hapten for generating anti-Sorafenib antibodies in a quantitative ELISA [3]. Substituting any of these forms without verifying the exact CAS and salt stoichiometry risks failed dissolution, erroneous coupling efficiency, and non-reproducible biological results.

Quantitative Head-to-Head and Cross-Study Evidence for 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide Dihydrochloride Versus Closest Analogs


Aqueous Solubility: Dihydrochloride Salt (1036874-79-9) vs. Free Base (284462-37-9)

The dihydrochloride salt form provides a measurable and practically useful gain in aqueous solubility over the free base. The dihydrochloride exhibits an experimentally determined water solubility of approximately 0.2% w/v (2 mg/mL) at 20°C [1]. In contrast, the free base (CAS 284462-37-9) is described as practically insoluble in water, being only slightly soluble in DMSO and slightly soluble in methanol . Although this is not a direct head-to-head measurement under identical conditions, the difference is qualitatively and quantitatively significant for any protocol requiring aqueous dissolution without organic co-solvents.

Solubility Salt Selection Formulation Process Chemistry

c-Met Kinase Inhibitor Lead Optimization: Scaffold-Derived Compound 46 vs. Cabozantinib

A series of 36 derivatives built upon the 4-(4-aminophenoxy)pyridinamide scaffold was designed and evaluated against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines [1]. The most potent derivative, compound 46, exhibited an IC₅₀ of 0.26 μM against A549 cells, representing a 2.4-fold improvement over the reference c-Met inhibitor cabozantinib tested under the same conditions. Against isolated c-Met kinase, compound 46 achieved an IC₅₀ of 46.5 nM. Seven compounds in the series outperformed cabozantinib, and compound 46 additionally demonstrated favorable pharmacokinetic characteristics in rats. While the target compound itself (the unsubstituted scaffold) is not the most potent derivative, this body of data demonstrates that the 4-(4-aminophenoxy)picolinamide core is a validated, quantitatively characterized starting point for c-Met-targeted lead optimization—a capability not demonstrated with the Regorafenib intermediate scaffold.

c-Met Kinase Inhibition Antitumor Lead Optimization

Unique Application as Hapten for Sorafenib-Specific Competitive ELISA

The carboxylic acid-modified derivative of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (AMPC) was uniquely employed as a hapten to generate the first specific anti-Sorafenib polyclonal antibody [1]. The competitive ELISA developed using this antibody achieved a lower limit of quantification of 0.04 µg/mL for Sorafenib in human serum, with only 2.5% cross-reactivity against the major metabolite Sorafenib N-oxide. Serum Sorafenib concentrations from 32 patients measured by this ELISA strongly correlated with HPLC values (Y = 1.016X – 0.137, r = 0.979). No analogous immunoassay application has been reported for the Regorafenib intermediate or 4-chloro-N-methylpyridine-2-carboxamide, making this a distinct, procurement-relevant differentiator for laboratories developing Sorafenib therapeutic drug monitoring assays.

Immunoassay Therapeutic Drug Monitoring Hapten Conjugation ELISA Development

Physicochemical Drug-Likeness: Free Base Scaffold vs. Regorafenib Intermediate

The free base form of the target compound (CAS 284462-37-9) exhibits computed physicochemical properties fully compliant with Lipinski's Rule of Five: MW 243.26 g/mol, logP ~0.9 (at pH 7, 25°C), 2 H-bond donors, 4 H-bond acceptors, and topological polar surface area ~77.24 Ų [1]. In comparison, the Regorafenib intermediate (CAS 757251-39-1) has MW 261.25 g/mol and contains an electronegative fluorine substituent that increases lipophilicity (estimated XlogP ~1.3) and alters hydrogen-bonding capacity [2]. The lower molecular weight and balanced logP of the target scaffold make it a more fragment-like or lead-like starting point for medicinal chemistry programs where compliance with physicochemical property guidelines is a design criterion.

Drug-likeness Lipinski Rules LogP Lead-like Properties

Synthesis Process Efficiency: Shared Single-Base Method with Regorafenib Intermediate

A practical and efficient synthetic method published in SynOpen (2023) demonstrated that both 4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib intermediate, free base of target compound) and 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Regorafenib intermediate) can be prepared using a single base (potassium tert-butoxide) without requiring an inert atmosphere . The Sorafenib intermediate was obtained via O-alkylation of 4-aminophenol with 4-chloro-N-methylpyridine-2-carboxamide followed by nitro reduction. While this represents a shared synthetic advantage rather than a unique differentiator, the method's applicability to both scaffolds confirms that the target compound can be procured or synthesized at scale with operational simplicity comparable to its closest analog. No quantitative yield comparison between the two intermediates was reported in this study; however, the avoidance of column chromatography and inert atmosphere reduces processing costs for both.

Process Chemistry Green Chemistry Scale-up Sorafenib Synthesis

Evidence-Backed Application Scenarios for 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide Dihydrochloride in Research and Industrial Procurement


Sorafenib Therapeutic Drug Monitoring (TDM) ELISA Kit Development

The dihydrochloride salt (or its carboxylic acid-modified derivative) is the only validated hapten for generating anti-Sorafenib antibodies used in a competitive ELISA with a clinically demonstrated LLOQ of 0.04 µg/mL and 2.5% metabolite cross-reactivity [1]. Clinical pharmacology laboratories and CROs developing TDM assays for Sorafenib should procure this specific CAS-numbered compound rather than the free base or the Regorafenib intermediate, as no alternative hapten has been validated with equivalent specificity data.

Medicinal Chemistry: c-Met-Targeted Lead Optimization Using the 4-(4-Aminophenoxy)picolinamide Scaffold

The scaffold has been systematically derivatized to yield compounds with up to 2.4-fold improvement over cabozantinib in A549 antiproliferative assays and c-Met kinase IC₅₀ values as low as 46.5 nM [1]. Medicinal chemistry groups pursuing c-Met or related kinase targets should prioritize this scaffold over the Regorafenib intermediate for fragment-growing or structure-based design, given the published SAR data, docking models, and pharmacokinetic characterization in rats already available for this chemotype.

Sorafenib Industrial Synthesis: Penultimate Intermediate with Optimized Crystallization Parameters

The solubility of the free base form (APMC) has been experimentally determined across eight pure solvents and three binary solvent mixtures over a temperature range of 278.15–328.15 K, with data fitted to the modified Apelblat equation for crystallization process design [1]. The dihydrochloride salt offers an additional handle for purification by exploiting its ~0.2% aqueous solubility. Process chemistry teams scaling up Sorafenib manufacture can use these published solubility datasets to design crystallization, washing, and purification unit operations with greater precision than is possible for less-characterized intermediates.

Aqueous-Phase Bioconjugation and Fragment-Based Screening

The dihydrochloride salt's measurable water solubility (~2 mg/mL at 20°C) enables aqueous-phase reactions—such as NHS-ester conjugation to carrier proteins or direct use in biochemical assays—without the need for DMSO or methanol co-solvents that may denature proteins or interfere with assay readouts [1][2]. For fragment-based screening campaigns requiring aqueous solubility, the dihydrochloride form should be specified in procurement rather than the water-insoluble free base.

Quote Request

Request a Quote for 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.